molecular formula C7H13NO2 B176274 2-(1-Methylpyrrolidin-3-yl)acetic acid CAS No. 102014-77-7

2-(1-Methylpyrrolidin-3-yl)acetic acid

Cat. No. B176274
CAS RN: 102014-77-7
M. Wt: 143.18 g/mol
InChI Key: GXZULSXLGWEQFS-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-yl)acetic acid is a compound that has been explored in various contexts within organic chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and potential reactions of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the formation of specific ring structures or the addition of functional groups to existing molecules. For instance, the synthesis of 1-Methylpyrrolidine-2-acetic acid and its derivatives was explored as potential precursors in the biosynthesis of tropane alkaloids, although they were found not to be efficient precursors . Similarly, the synthesis of various acetic acid derivatives, such as those involving 2-oxo-1,2-dihydropyridine-1-acetic acid, typically involves reactions like acylation and Michael addition, as well as the formation of specific molecular conformations .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound can be characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was determined using XRD, revealing a ketonic configuration and a one-dimensional folded chain structure in the solid state . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the potential reactivity and interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be inferred from studies on their reactions. For example, the formation of triorganotin(IV) complexes with related acetic acid derivatives involves coordination in a zwitterionic form and the presence of hydrogen bonding . These types of reactions are indicative of the potential for this compound to participate in complex formation and hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure and the functional groups they contain. For instance, the study of protic ionic liquids based on N-methylpyrrolidine-acetic acid mixtures revealed insights into fluidity, conductivity, and the degree of ionicity, which are influenced by the presence of oligomeric anionic species and hydrogen bonds . These properties are essential for understanding the behavior of this compound in different environments and could inform its potential applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and safety glasses .

properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZULSXLGWEQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598383
Record name (1-Methylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102014-77-7
Record name (1-Methylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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